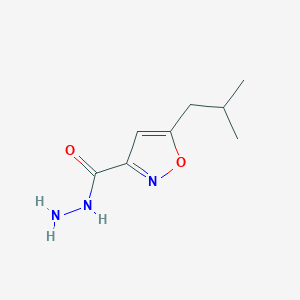![molecular formula C64H102O33 B14866081 (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polygalasaponin XLIX is a triterpenoid saponin isolated from the roots of Polygala japonica. It is known for its complex structure, which includes multiple sugar moieties attached to a triterpene aglycone. This compound is part of a larger group of saponins that have been studied for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polygalasaponin XLIX is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps:
Extraction: The roots of Polygala japonica are extracted using solvents like methanol or ethanol.
Fractionation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography, to separate the different saponins.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure Polygalasaponin XLIX.
Industrial Production Methods
Industrial production of Polygalasaponin XLIX is not common due to the complexity of its structure and the difficulty in synthesizing it. Most of the compound used in research is obtained through extraction and purification from natural sources.
Chemical Reactions Analysis
Types of Reactions
Polygalasaponin XLIX can undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds to release the sugar moieties.
Oxidation and Reduction: Modifying the triterpene aglycone structure.
Substitution: Replacing functional groups on the aglycone or sugar moieties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the glycosidic bonds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces the triterpene aglycone and various sugar units.
Oxidation and Reduction: Leads to modified triterpene structures with different functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationship of saponins.
Biology: Investigated for its effects on cell membranes and its potential as a natural surfactant.
Medicine: Explored for its anti-inflammatory, neuroprotective, and anti-cancer properties.
Industry: Potential use in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
Polygalasaponin XLIX exerts its effects through several mechanisms:
Interaction with Cell Membranes: The saponin can insert into cell membranes, altering their permeability and affecting cell signaling pathways.
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways.
Comparison with Similar Compounds
Polygalasaponin XLIX is unique due to its specific sugar moieties and triterpene structure. Similar compounds include:
Polygalasaponin XLVII: Another triterpenoid saponin from Polygala japonica with a slightly different sugar composition.
Polygalasaponin XLVIII: Similar structure but with different glycosidic linkages.
Polygalasaponin L: Contains additional hydroxyl groups on the triterpene aglycone.
These compounds share similar biological activities but differ in their specific interactions and potency due to structural variations.
Properties
Molecular Formula |
C64H102O33 |
|---|---|
Molecular Weight |
1399.5 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C64H102O33/c1-24-34(69)40(75)47(95-52-45(80)41(76)46(25(2)90-52)94-50-42(77)37(72)31(20-86-50)93-55-48(81)64(85,23-88-55)22-87-51-43(78)38(73)35(70)29(18-65)91-51)54(89-24)97-57(84)62-13-12-58(3,4)16-27(62)26-8-9-32-59(5)17-28(68)49(96-53-44(79)39(74)36(71)30(19-66)92-53)61(7,56(82)83)33(59)10-11-60(32,6)63(26,21-67)15-14-62/h8,24-25,27-55,65-81,85H,9-23H2,1-7H3,(H,82,83)/t24-,25-,27-,28-,29+,30+,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52-,53-,54-,55-,59+,60+,61-,62-,63-,64+/m0/s1 |
InChI Key |
MEJLHBIJJUJKRK-PWJMFAQSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@](CO1)(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(CO1)(COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


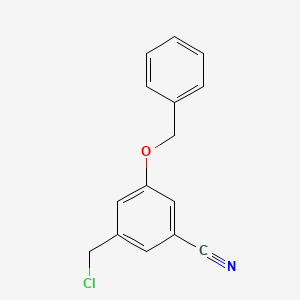
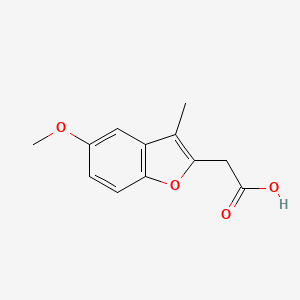
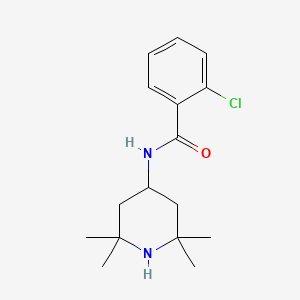
![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
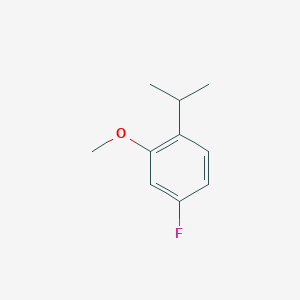
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

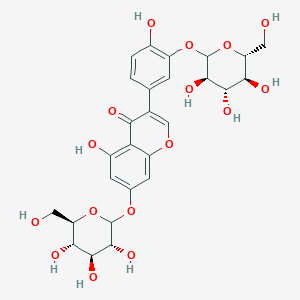
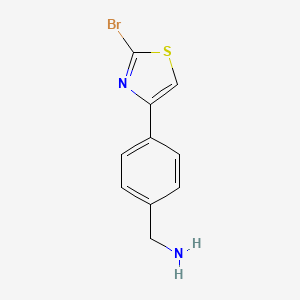
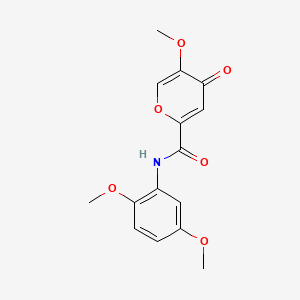
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)

